molecular formula C24H16Cl2N2O2 B12453585 N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)

N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)

Cat. No.: B12453585
M. Wt: 435.3 g/mol
InChI Key: FRQGQARJSKCUHX-UHFFFAOYSA-N
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Description

N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide): is a chemical compound with the molecular formula C24H16Cl2N2O2 It is characterized by the presence of a naphthalene core linked to two 4-chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) typically involves the reaction of naphthalene-1,5-diamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the naphthalene core.

    Reduction: Reduced forms of the chlorobenzamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate binding affinities and molecular recognition processes.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug design and development, particularly in the search for new antimicrobial or anticancer agents.

Industry: In the industrial sector, N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorobenzamide groups allows for interactions with hydrophobic pockets in proteins, while the naphthalene core provides a rigid scaffold for binding.

Comparison with Similar Compounds

    N,N’-naphthalene-1,5-diylbis(2-chlorobenzamide): Similar structure but with chlorine atoms in different positions.

    N,N’-naphthalene-1,5-diylbis(4-bromobenzamide): Bromine atoms instead of chlorine atoms.

    N,N’-naphthalene-1,5-diylbis(4-fluorobenzamide): Fluorine atoms instead of chlorine atoms.

Uniqueness: N,N’-naphthalene-1,5-diylbis(4-chlorobenzamide) is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and binding properties. The compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H16Cl2N2O2

Molecular Weight

435.3 g/mol

IUPAC Name

4-chloro-N-[5-[(4-chlorobenzoyl)amino]naphthalen-1-yl]benzamide

InChI

InChI=1S/C24H16Cl2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30)

InChI Key

FRQGQARJSKCUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C(=C1)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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